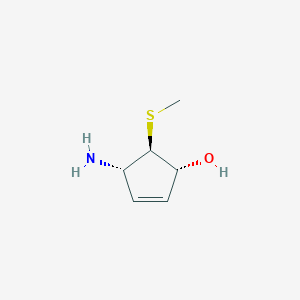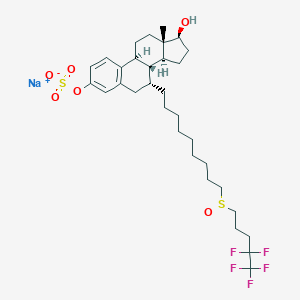
Ethyl Trifluoropyruvate
Übersicht
Beschreibung
Ethyl 3,3,3-trifluoropyruvate is a trifluoromethylated compound . It is used as a building block in synthetic chemistry for the synthesis of fluorine-containing compounds . It is also used as a reagent for the preparation of potential biologically active compounds like highly enantioselective organocatalytic hydroxyalkylation of indoles .
Synthesis Analysis
A method for the synthesis of bicyclic γ-lactam annulated oxazacycles has been developed based on the multicomponent reaction of ethyl trifluoropyruvate with methyl ketones and 1,2-, 1,3-amino alcohols . A solution of ethyl trifluoropyruvate was added to acetonitrile, followed by the addition of NaClO.5H2O. The reaction was stirred at 20° C. for 30 minutes. The reaction-terminated liquid was analyzed by 19F-NMR, conversion was 100%, and selectivity was 98% .Molecular Structure Analysis
The molecular formula of Ethyl 3,3,3-trifluoropyruvate is C5H5F3O3 . Its molecular weight is 170.09 . The SMILES string is CCOC(=O)C(=O)C(F)(F)F .Chemical Reactions Analysis
Ethyl 3,3,3-trifluoropyruvate has been reported to undergo enantioselective Friedel–Crafts alkylation of simple phenols and indoles under different reaction conditions . It may also be used in the preparation of N-heteroaryl (trifluoromethyl)hydroxyalkanoic acid esters .Physical And Chemical Properties Analysis
Ethyl 3,3,3-trifluoropyruvate is a clear pale yellow liquid . It has a density of 1.283 g/mL at 25 °C (lit.) . Its refractive index is n 20/D 1.341 (lit.) . It has a boiling point of 42 °C (lit.) and a flash point of 88 °F . It is miscible with dichloromethane .Wissenschaftliche Forschungsanwendungen
Organocatalysis and Asymmetric Synthesis
Ethyl trifluoropyruvate serves as a valuable building block in synthetic chemistry. Researchers have employed it for the preparation of potential biologically active compounds. For instance, it has been used in highly enantioselective organocatalytic hydroxyalkylation reactions, particularly with indoles .
Multicomponent Domino Cyclization
Researchers have explored a novel route to bicyclic γ-lactams using ethyl trifluoropyruvate. This three-component cyclization involves the reaction of ethyl trifluoropyruvate with methyl ketones and 1,2- or 1,3-amino alcohols. The resulting bicyclic structures have potential applications in medicinal chemistry and natural product synthesis .
Wirkmechanismus
Target of Action
Ethyl Trifluoropyruvate is a trifluoromethylated compound . It is primarily used as a building block in synthetic chemistry for the synthesis of fluorine-containing compounds . It is also used as a reagent for the preparation of potential biologically active compounds .
Mode of Action
Ethyl Trifluoropyruvate is known to undergo enantioselective Friedel–Crafts alkylation with simple phenols and indoles . This reaction involves the transfer of a trifluoromethyl group from the ethyl trifluoropyruvate to the phenol or indole, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
It is known to participate in reactions leading to the formation of bi- and tricyclic compounds . When used in excess with acetone and diamines, it leads to the formation of dipyrrolo[1,2-a:2’,1’-b]imidazole-3,8-dione and dipyrrolo[1,2-a:2’,1’-b]pyrimidine-3,9-dione . An aldol mechanism has been proposed for these reactions .
Pharmacokinetics
Its physical properties such as its density (1283 g/mL at 25 °C) and refractive index (n20/D 1341) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of Ethyl Trifluoropyruvate’s action depend on the specific reaction it is involved in. For instance, in the preparation of potential biologically active compounds, it can lead to the formation of highly enantioselective organocatalytic hydroxyalkylation of indoles .
Action Environment
The action, efficacy, and stability of Ethyl Trifluoropyruvate can be influenced by various environmental factors. For instance, the reaction conditions such as temperature, solvent, and the presence of other reagents can affect the outcome of the reactions it participates in . .
Safety and Hazards
Ethyl 3,3,3-trifluoropyruvate is classified as a flammable liquid and vapor. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Ethyl 3,3,3-trifluoropyruvate holds great potential for the development of bioactive compounds, especially nootropics and painkillers . It is also being considered for the treatment of neuropathic pain conditions . Furthermore, some hexahydropyrrolo [1,2- a ]imidazol-5-ones were found to possess herbicidal activity .
Eigenschaften
IUPAC Name |
ethyl 3,3,3-trifluoro-2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O3/c1-2-11-4(10)3(9)5(6,7)8/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHQVUNUOIEYSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371934 | |
| Record name | Ethyl Trifluoropyruvate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Trifluoropyruvate | |
CAS RN |
13081-18-0 | |
| Record name | Ethyl 3,3,3-trifluoro-2-oxopropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13081-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl Trifluoropyruvate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3,3,3-trifluoro-2-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B133330.png)








